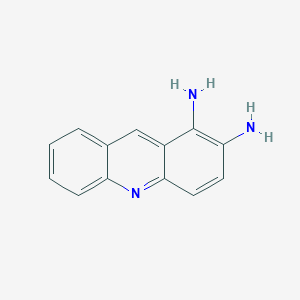
Acridinediamine
描述
Acridinediamine, also known as 3,6-diaminoacridine, is an organic compound with the molecular formula C13H11N3. It is a derivative of acridine, characterized by the presence of amino groups at positions 3 and 6 on the acridine ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine .
准备方法
Synthetic Routes and Reaction Conditions
Acridinediamine can be synthesized through several methods. One common synthetic route involves the reaction of acridine with ammonia or amines under specific conditions. For example, the reaction of acridine with ammonia in the presence of a catalyst such as palladium on carbon can yield this compound .
Industrial Production Methods
In industrial settings, this compound is often produced through a multi-step process that includes the nitration of acridine, followed by reduction to form the diamine. This method ensures high yield and purity of the final product .
化学反应分析
Types of Reactions
Acridinediamine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form acridine derivatives.
Reduction: It can be reduced to form tetrahydroacridine derivatives.
Substitution: The amino groups in this compound can participate in substitution reactions, forming various substituted acridines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include various acridine derivatives, which have applications in different fields .
科学研究应用
Acridinediamine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other acridine derivatives.
Biology: this compound is used as a fluorescent dye for staining nucleic acids in cells.
Medicine: It has been used as an antiseptic and in the treatment of burns and infected wounds.
Industry: This compound is used in the production of dyes and pigments.
作用机制
Acridinediamine exerts its effects primarily through intercalation with DNA. This intercalation disrupts DNA synthesis and leads to mutations in the copied DNA strands, preventing bacterial reproduction. The compound targets DNA and interferes with its replication process .
相似化合物的比较
Acridinediamine is similar to other acridine derivatives such as:
Acridine Orange: Used as a nucleic acid-selective fluorescent dye.
Proflavine: Used as a topical antiseptic.
Quinacrine: Used as an anti-malarial and anti-inflammatory agent.
What sets this compound apart is its specific application in DNA intercalation and its use as a precursor for various acridine derivatives .
属性
IUPAC Name |
acridine-1,2-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3/c14-10-5-6-12-9(13(10)15)7-8-3-1-2-4-11(8)16-12/h1-7H,14-15H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNDXKMITHCJCOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C(=N2)C=CC(=C3N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60476484 | |
| Record name | Acridinediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60476484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129947-07-5 | |
| Record name | Acridinediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60476484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


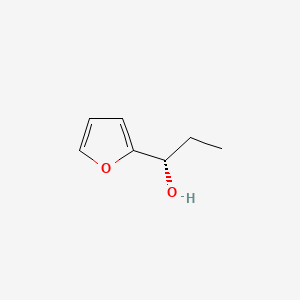
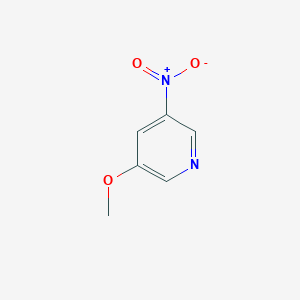
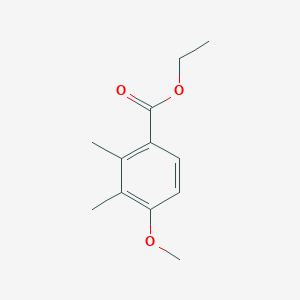
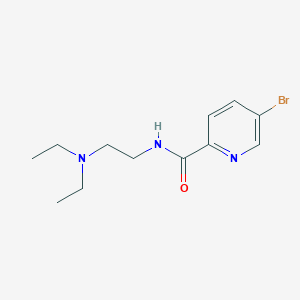
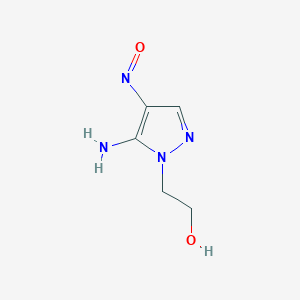
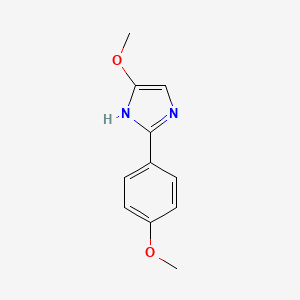
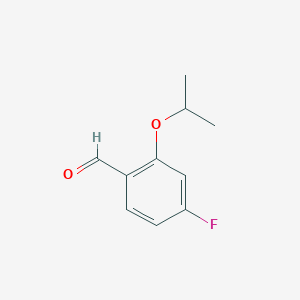
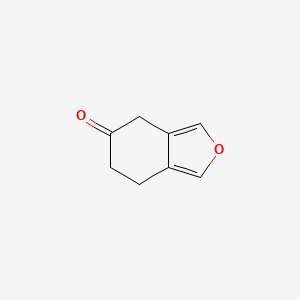
![3,7-dimethylisoxazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B3347208.png)
![1-[3-(Chloromethyl)phenyl]imidazole](/img/structure/B3347212.png)
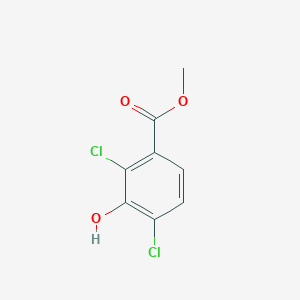
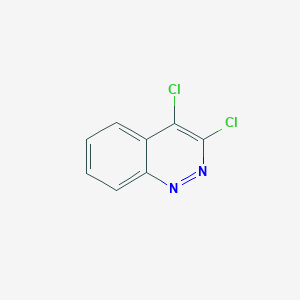
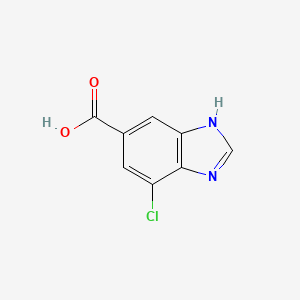
![1-(Imidazo[1,2-a]pyridin-3-yl)propan-2-amine](/img/structure/B3347264.png)
